molecular formula C13H9F3S B7995082 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene

1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995082
M. Wt: 254.27 g/mol
InChI Key: UOYCELNFZHHVHZ-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of fluorine atoms and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance . The process involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug design and development, particularly in the creation of compounds with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially leading to increased efficacy in pharmaceutical applications. The sulfanylmethyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluorobenzene: Another fluorinated benzene derivative with different substitution patterns.

    1,4-Difluorobenzene: Lacks the sulfanylmethyl group, resulting in different chemical properties and reactivity.

    3-Fluorophenylsulfanylmethylbenzene: Similar structure but with different fluorine atom placement.

Uniqueness

1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is unique due to the combination of fluorine atoms and the sulfanylmethyl group, which imparts distinct chemical properties. This combination can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,4-difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-2-1-3-12(7-10)17-8-9-6-11(15)4-5-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYCELNFZHHVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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